molecular formula C18H20FN5O4S B2925886 N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide CAS No. 2034615-31-9

N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide

Cat. No.: B2925886
CAS No.: 2034615-31-9
M. Wt: 421.45
InChI Key: LSEBCPXAVSZSPK-UHFFFAOYSA-N
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Description

N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide is a potent and selective inhibitor of the Colony Stimulating Factor 1 Receptor (CSF1R), also known as FMS kinase. This compound demonstrates high affinity for CSF1R , a key signaling receptor expressed predominantly on macrophages and other mononuclear phagocytes. The primary research value of this inhibitor lies in its application for investigating the tumor microenvironment (TME), particularly the role of tumor-associated macrophages (TAMs). CSF1R signaling is critical for the survival, proliferation, and differentiation of macrophages . By selectively inhibiting CSF1R, this compound facilitates the study of TAM depletion and functional reprogramming within tumors, which is a promising therapeutic strategy in oncology. Research utilizing this inhibitor is pivotal for exploring its effects on cancer progression, metastasis, and response to immunotherapy, as TAMs are known to contribute to immunosuppression and tumor growth. Consequently, it serves as a vital pharmacological tool for preclinical research in immuno-oncology and for understanding macrophage biology in diseases like glioma, breast cancer, and other solid malignancies.

Properties

IUPAC Name

N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]-3-methyl-2-oxo-1,3-benzoxazole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN5O4S/c1-23-15-8-14(2-3-16(15)28-18(23)25)29(26,27)22-9-12-4-6-24(7-5-12)17-20-10-13(19)11-21-17/h2-3,8,10-12,22H,4-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSEBCPXAVSZSPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)S(=O)(=O)NCC3CCN(CC3)C4=NC=C(C=N4)F)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide is a complex organic compound with significant potential in medicinal chemistry. This article delves into its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a unique structure that integrates a piperidine ring, a fluorinated pyrimidine, and a benzo[d]oxazole moiety. The presence of the fluorine atom enhances its biological activity and metabolic stability.

Molecular Formula and Characteristics

PropertyValue
Molecular Formula C₁₅H₁₈F₂N₄O₃S
Molecular Weight 358.39 g/mol
CAS Number 2034285-57-7

This compound exhibits its biological effects primarily through interactions with specific molecular targets, which include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, impacting cellular functions.
  • Receptor Modulation : Its structure allows it to bind effectively to various receptors, potentially modulating their activity.

Therapeutic Applications

Research indicates that this compound has potential applications in treating various conditions, including:

  • Antimicrobial Activity : Similar compounds have shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli .
  • Antitumor Activity : Studies suggest that derivatives of the compound may inhibit tumor cell proliferation .

In Vitro Studies

A study conducted by Dhumal et al. (2016) assessed the antimicrobial properties of compounds structurally similar to this compound. The results showed significant inhibition against Mycobacterium bovis BCG .

Docking Studies

Molecular docking studies have been performed to evaluate the binding affinity of this compound to various target proteins. These studies indicate strong interactions with bacterial enzymes critical for cell wall synthesis, suggesting its potential as an antibacterial agent.

Comparative Analysis

The biological activity of this compound can be compared with other related compounds:

Compound NameActivity TypeReference
5-Fluoro-pyrimidine derivativesAntimicrobialDhumal et al. (2016)
1,3,4-Oxadiazole derivativesAntitumorDesai et al. (2018)
Benzamide derivatives with piperidine moietyAntibacterialVosatka et al. (2018)

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Molecular Properties

The target compound shares key structural motifs with several analogs documented in the evidence. Below is a comparative analysis of its features against similar compounds:

Compound Core Structure Key Substituents Molecular Weight Melting Point References
Target Compound Benzo[d]oxazole sulfonamide 5-fluoropyrimidin-2-yl-piperidin-4-ylmethyl Not reported Not reported
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-cyclopropylbenzenesulfonamide Pyrazolo[3,4-d]pyrimidine sulfonamide 5-fluoro-3-(3-fluorophenyl)chromen-4-one, cyclopropyl 616.9 (M+) 211–214°C
N-Methyl-N-[3-[[[2-[(2-oxo-2,3-dihydro-1H-indol-5-yl)amino]-5-trifluoromethylpyrimidin-4-yl]amino]methyl]pyridin-2-yl]methanesulfonamide Pyrimidine sulfonamide Trifluoromethylpyrimidine, indole, methylsulfonamide 523.5 g/mol Not reported
5-Methyl-N-[[2-(1-pyrrolidinyl)-4-pyridinyl]methyl]-2-pyrazinecarboxamide Pyrazinecarboxamide Pyrrolidinylpyridinylmethyl Not reported Not reported

Key Observations :

  • Heterocyclic Diversity : The target compound’s benzo[d]oxazole core distinguishes it from pyrazolo[3,4-d]pyrimidine () or pyrazinecarboxamide () analogs. This variation may influence electron distribution and binding interactions.
  • Fluorination : The 5-fluoropyrimidine group in the target compound parallels the trifluoromethylpyrimidine in , both likely enhancing metabolic stability and target affinity.
Functional Group Impact on Bioactivity
  • Fluoropyrimidine vs.
  • Piperidine vs. Pyrrolidine : The piperidine ring in the target compound offers greater conformational flexibility compared to the pyrrolidine in , which may influence pharmacokinetic properties like half-life.

Research Implications and Limitations

While the evidence lacks direct data on the target compound, structural parallels suggest avenues for further study:

  • Kinase Inhibition : Pyrimidine-sulfonamide hybrids (e.g., ) are prevalent in kinase inhibitor design. The target compound’s fluoropyrimidine-piperidine motif could be optimized for selective kinase binding.

Limitations :

  • Absence of experimental data (e.g., IC50, solubility) for the target compound restricts mechanistic conclusions.
  • Synthetic routes for analogs (e.g., Suzuki couplings in ) may inform the target’s preparation but require validation.

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